molecular formula C26H38F6IO2Sb B160686 [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate CAS No. 139301-16-9

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate

Cat. No.: B160686
CAS No.: 139301-16-9
M. Wt: 745.2 g/mol
InChI Key: UUBSKBMYMSQFGN-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Mode of Action

The mode of action of this compound is likely related to its ability to donate electrophilic iodine. The light absorption, quantum yield, photosensitivity, and rate of photolysis of the iodonium salt are controlled by the cation . This suggests that the compound may interact with its targets through a light-induced process.

Comparison with Similar Compounds

Similar compounds to [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate include:

    Diphenyliodonium hexafluorophosphate: Another photoinitiator used in cationic polymerization.

    Triarylsulfonium hexafluoroantimonate: Known for its high reactivity and efficiency in initiating polymerization.

    Diaryliodonium salts: A class of compounds with similar photoinitiating properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct photophysical properties and reactivity, making it suitable for specialized applications in polymer chemistry and materials science.

Properties

IUPAC Name

hexafluoroantimony(1-);[4-(2-hydroxytetradecoxy)phenyl]-phenyliodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-17-25(28)22-29-26-20-18-24(19-21-26)27-23-15-12-11-13-16-23;;;;;;;/h11-13,15-16,18-21,25,28H,2-10,14,17,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBSKBMYMSQFGN-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(COC1=CC=C(C=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38F6IO2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139301-16-9
Record name CD 1012
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139301-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, (4-((2-hydroxytetradecyl)oxy)phenyl)phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139301169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (4-((2-Hydroxytetradecyl)oxy)phenyl)phenyliodonium, (OC-6-11)-Hexafluoroantimonat(1-) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate
Reactant of Route 2
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate
Reactant of Route 3
Reactant of Route 3
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate
Reactant of Route 4
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate
Reactant of Route 5
Reactant of Route 5
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate
Reactant of Route 6
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate
Customer
Q & A

Q1: How does [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate influence the efficiency of Eosin-based photoinitiating systems?

A1: The research by Andrzejewska et al. [] demonstrates that this compound significantly enhances the initiation efficiency of Eosin when exposed to visible light. In fact, at specific concentrations ([Eosin] = 8.6 × 10−4 M, [coinitiator] = 4.3 × 10−2 M), this compound exhibited a relative efficiency of 28 compared to triethanolamine (relative efficiency = 1.0), which was used as a reference point. This suggests that this compound plays a crucial role in improving the performance of Eosin as a photoinitiator for polymerization reactions. The study highlights its potential for applications requiring efficient photopolymerization upon exposure to visible light.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.